

"synthesis and purification of m-PEG25-acid"

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Compound of Interest

Compound Name: *m*-PEG25-acid

Cat. No.: B8025148

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An In-depth Technical Guide to the Synthesis and Purification of **m-PEG25-acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-acid with 25 ethylene glycol units (**m-PEG25-acid**). This heterobifunctional PEG linker is a valuable tool in bioconjugation, drug delivery, and surface modification due to its defined chain length, terminal carboxylic acid for covalent attachment, and methoxy-capped terminus to prevent crosslinking.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Characterization of **m-PEG25-acid**

A clear understanding of the physicochemical properties of **m-PEG25-acid** is crucial for its effective application.

Property	Value	Reference
Molecular Formula	C52H104O27	[4]
Molecular Weight	1161.38 g/mol	[4]
CAS Number	2823368-12-1	
Appearance	White solid	
Purity	>95%	
Solubility	Soluble in DCM, THF, DMF, and DMSO	

Synthesis of m-PEG25-acid

The synthesis of m-PEG-acid derivatives can be broadly categorized into two main strategies: the Williamson ether synthesis followed by hydrolysis, and the direct oxidation of the corresponding m-PEG-alcohol.

Williamson Ether Synthesis Approach

This is a widely employed method that involves the reaction of a methoxy-PEG-alcohol with a protected haloacetic acid ester, followed by deprotection to yield the carboxylic acid. This method offers high yields and purity.

Experimental Protocol:

Step 1: Formation of the t-butyl ester of **m-PEG25-acid**

- A solution of m-PEG25-OH (1 equivalent) in anhydrous toluene is azeotropically dried by removing a portion of the solvent.
- The reaction mixture is cooled, and a 1.0 M solution of potassium t-butoxide in t-butanol (1.7 equivalents) is added.
- The resulting mixture is stirred for 1 hour at room temperature.
- t-Butyl bromoacetate (2 equivalents) is added, and the mixture is stirred for 18 hours at room temperature.
- The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the t-butyl ester of **m-PEG25-acid**.

Step 2: Hydrolysis to **m-PEG25-acid**

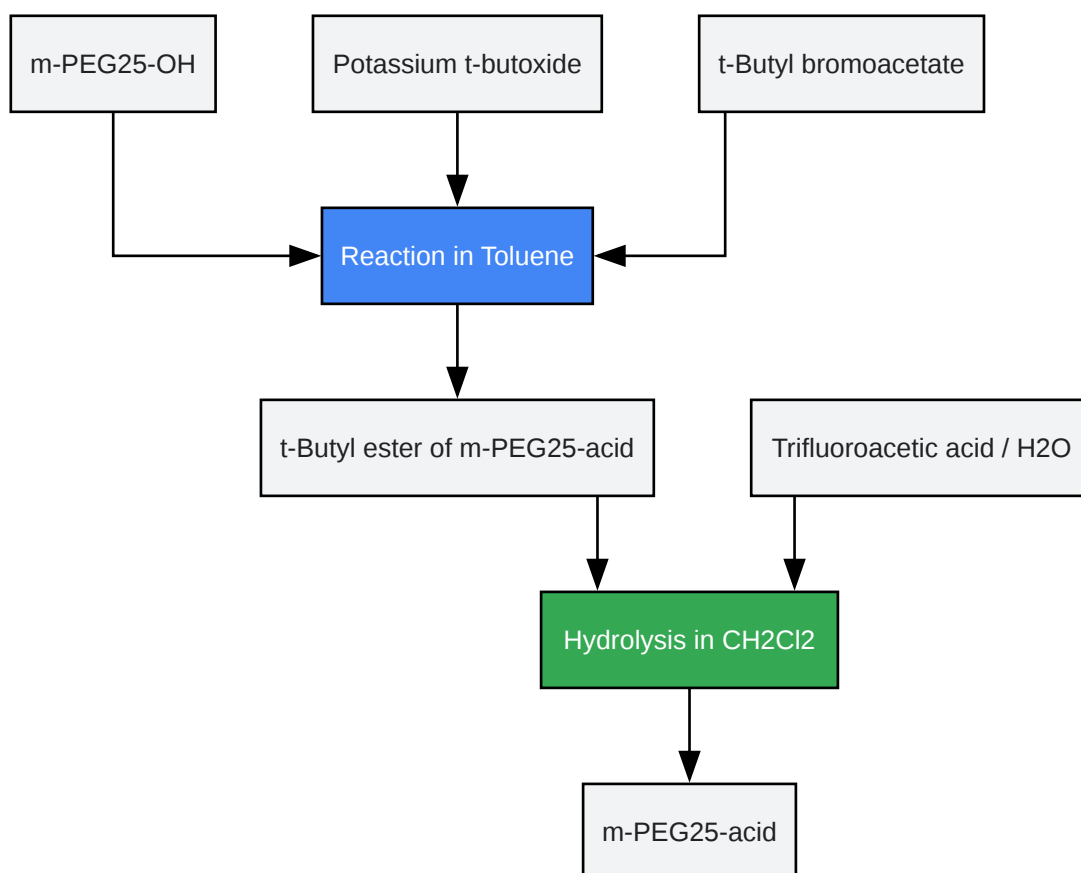
- The t-butyl ester of **m-PEG25-acid** (1 equivalent) is dissolved in a mixture of methylene chloride, trifluoroacetic acid, and water.

- The solution is stirred at room temperature for 3 hours.
- The solvent is removed by rotary evaporation.
- The residue is recrystallized from methylene chloride/ethyl ether to yield the final product, **m-PEG25-acid**.

Quantitative Data for Williamson Ether Synthesis Approach:

Parameter	Value	Reference
Yield (Hydrolysis Step)	95%	
Purity	>99%	

Logical Workflow for Williamson Ether Synthesis:



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Caption: Williamson ether synthesis workflow for **m-PEG25-acid**.

Direct Oxidation Approach

Direct oxidation of the terminal alcohol of m-PEG25-OH to a carboxylic acid offers a more direct route, though it can sometimes lead to side products and requires careful control of reaction conditions to avoid cleavage of the PEG chain.

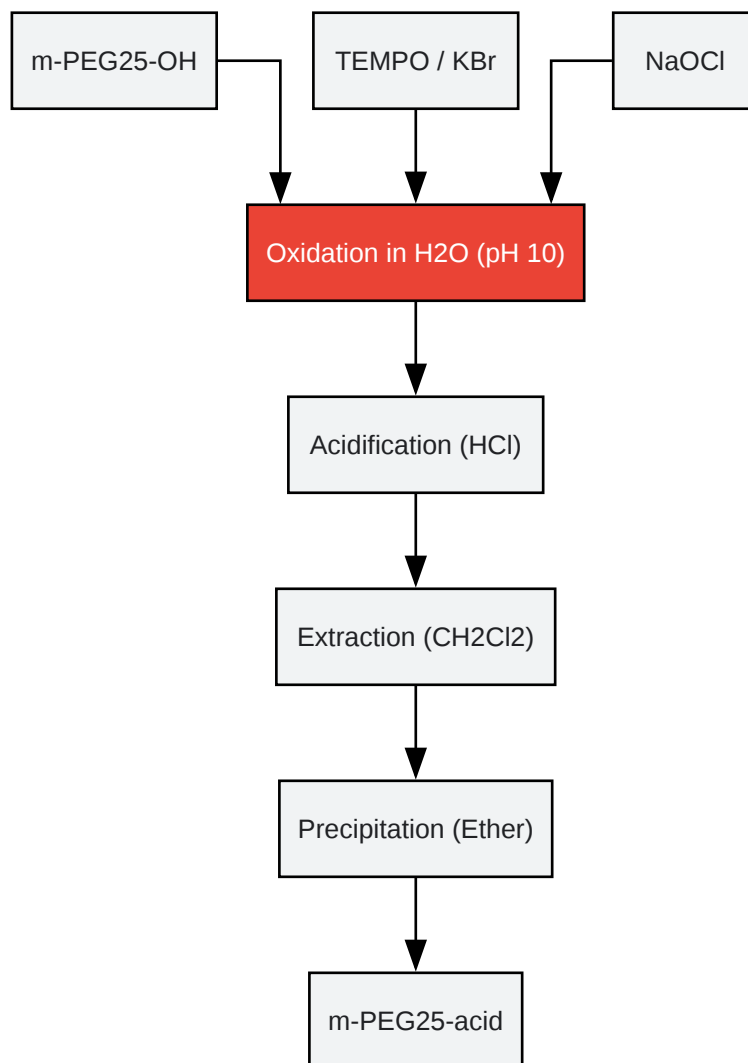
Experimental Protocol (TEMPO-mediated Oxidation):

- Dissolve m-PEG25-OH (1 equivalent), 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) (catalytic amount), and potassium bromide in water.
- Cool the mixture in an ice-water bath.
- Add sodium hypochlorite solution (bleach) while maintaining the pH at 10 with the addition of 0.5N sodium hydroxide.
- Stir the reaction in the ice-water bath for approximately 2 hours, or until the pH stabilizes.
- Acidify the solution with HCl to pH 2-3.
- Extract the product with dichloromethane.
- Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
- Concentrate the solution and precipitate the product by adding diethyl ether.
- Filter and dry the solid to obtain **m-PEG25-acid**.

Quantitative Data for Direct Oxidation Approach:

Parameter	Value	Reference
Conversion	>98%	
Recovered Yield	90-95%	

Logical Workflow for Direct Oxidation:



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Caption: Direct oxidation workflow for **m-PEG25-acid** synthesis.

Purification of m-PEG25-acid

The purification of PEG derivatives can be challenging due to their high polarity and tendency to streak on silica gel. Several methods can be employed to achieve high purity.

Precipitation/Crystallization

This is a common and effective method for purifying PEG compounds.

Experimental Protocol:

- Dissolve the crude **m-PEG25-acid** in a minimal amount of a good solvent (e.g., dichloromethane, toluene).
- Add a poor solvent (e.g., diethyl ether, hexane) dropwise with stirring until the solution becomes cloudy.
- Cool the mixture to induce precipitation or crystallization.
- Collect the solid by filtration and wash with the poor solvent.
- Dry the purified product under vacuum.

Column Chromatography

While challenging, column chromatography can be used for the purification of PEG-acids.

Methodology:

- Stationary Phase: Silica gel is commonly used, but reverse-phase silica (C18) can also be effective.
- Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or a mixture of ethanol/isopropanol in chloroform) is often required. The use of solvent systems like chloroform/methanol can provide better separation than traditional ethyl acetate/hexane systems.

Extraction

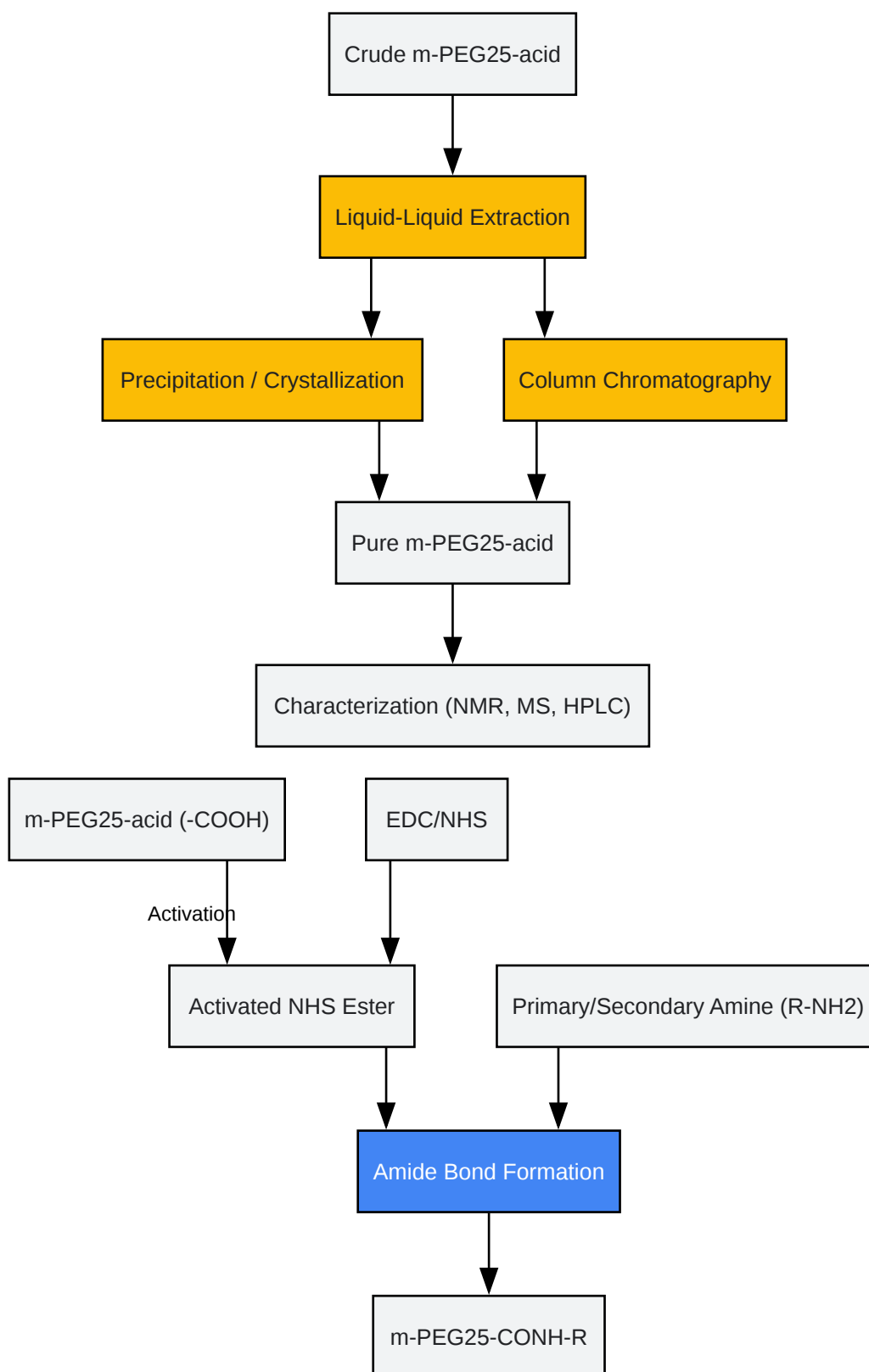
Liquid-liquid extraction is a crucial step in the work-up of both synthesis methods to remove water-soluble impurities and reagents.

Methodology:

- After the reaction, the mixture is typically diluted with water and extracted with an organic solvent such as dichloromethane or ethyl acetate.

- The organic layers are combined, washed with water and/or brine to remove residual water-soluble impurities.
- The organic layer is then dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4) before solvent removal.

Purification Workflow:



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